BenchChemオンラインストアへようこそ!

3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Lipophilicity optimization ADME prediction Medicinal chemistry SAR

3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920299-83-8) is a fully synthetic, substituted isoindolinone derivative characterized by a linear benzo[e]isoindole core bearing a 2-hydroxy-2,2-diphenylethyl side chain at the 3-position. Its molecular formula is C26H21NO2, with a molecular weight of 379.45 g/mol, a computed LogP of 4.96, and a topological polar surface area (TPSA) of 52.82 Ų.

Molecular Formula C26H21NO2
Molecular Weight 379.4 g/mol
CAS No. 920299-83-8
Cat. No. B12629949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
CAS920299-83-8
Molecular FormulaC26H21NO2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2C3=C(C4=CC=CC=C4C=C3)C(=O)N2)(C5=CC=CC=C5)O
InChIInChI=1S/C26H21NO2/c28-25-24-21-14-8-7-9-18(21)15-16-22(24)23(27-25)17-26(29,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,23,29H,17H2,(H,27,28)
InChIKeyDVAWLHXFORFZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920299-83-8): Core Scaffold & Physicochemical Identity for Procurement Screening


3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920299-83-8) is a fully synthetic, substituted isoindolinone derivative characterized by a linear benzo[e]isoindole core bearing a 2-hydroxy-2,2-diphenylethyl side chain at the 3-position. Its molecular formula is C26H21NO2, with a molecular weight of 379.45 g/mol, a computed LogP of 4.96, and a topological polar surface area (TPSA) of 52.82 Ų . The compound belongs to the broader benzoisoindolone class, a group of heterocycles widely investigated as privileged scaffolds in kinase inhibition and chaperone protein modulation, notably within the HSP90 inhibitor patent landscape [1].

Why 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one Cannot Be Replaced by Common Isoindolinone Analogs


The specific regio- and stereochemical arrangement of the 2-hydroxy-2,2-diphenylethyl substituent in this compound produces a physicochemical profile that is not replicated by standard, simpler N-alkyl or N-aryl isoindolinone alternatives. As demonstrated by comparative computed property data, the compound occupies a distinct LogP–PSA space relative to its closest commercially cataloged analogs, including its positional isomer (CAS 920299-69-0) and the substantially less lipophilic 2-ethyl derivative . Critically, isoindolinone-based pharmacophores—particularly those within the HSP90 inhibitor patent family—exhibit high sensitivity to N-substituent bulk and hydrogen-bonding geometry; therefore, even seemingly minor structural alterations can abrogate target engagement [1]. Substituting this compound with a generic isoindolinone would introduce uncontrolled changes in lipophilicity, polar surface area, and conformational flexibility, rendering SAR extrapolation invalid.

Quantitative Differentiation Evidence for 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920299-83-8)


Lipophilicity (LogP): This Compound Occupies a Distinct Intermediate LogP Space Relative to Its Closest Cataloged Isomer and Simpler N-Substituted Analogs

The target compound displays a computed LogP of 4.96, which is 0.23 log units lower than its positional isomer 2-(1,1-diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920299-69-0; LogP 5.19) and 2.21 log units higher than the 2-ethyl-substituted analog (LogP 2.75) . This intermediate lipophilicity positions the compound in a therapeutically relevant range for passive membrane permeability while potentially avoiding the excessive nonspecific binding and poor solubility associated with highly lipophilic diaryl scaffolds.

Lipophilicity optimization ADME prediction Medicinal chemistry SAR

Polar Surface Area (PSA): A Measurable Difference in Hydrogen-Bonding Capacity Relative to the Closest Structural Isomer

The target compound exhibits a topological polar surface area (TPSA) of 52.82 Ų, which is 12.28 Ų greater than that of its regioisomer (CAS 920299-69-0; TPSA = 40.54 Ų) . This difference arises from the distinct connectivity of the hydroxyl group relative to the diphenylethyl moiety and the isoindolinone carbonyl, altering the compound's overall hydrogen-bonding capacity and, consequently, predicted oral absorption and central nervous system penetration profiles.

Polar surface area Oral bioavailability prediction Blood-brain barrier penetration

Molecular Weight & Bulk: A Substantial Increase in Binding-Pocket Occupancy Potential Over the Core Scaffold

With a molecular weight of 379.45 g/mol, the target compound is more than twice the size of the unsubstituted benzo[e]isoindolinone core scaffold (MW = 183.21 g/mol; CAS 3055636-42-2) . This represents a net increase of 196.24 g/mol contributed by the entire 2-hydroxy-2,2-diphenylethyl side chain, significantly expanding hydrophobic contact surface and steric bulk relative to the minimal pharmacophore. Within the context of HSP90 N-terminal domain inhibitors, X-ray crystallographic studies have established that the isoindolinone ring system engages the ATP-binding pocket while N-substituents extend into an adjacent lipophilic channel; the bulk and geometry of the diphenylethyl group in this compound are therefore likely to probe this sub-pocket more deeply than smaller substituents [1].

Molecular weight Fragment-based drug design Ligand efficiency metrics

Scaffold Privilege: Isoindolinone Core Is Validated in HSP90 Inhibitor Lead Series, Supporting Rational Selection for Chaperone Modulation Programs

The isoindolinone and dihydroisoindole scaffolds have been extensively validated as core pharmacophores for ATP-competitive inhibition of the N-terminal domain of heat shock protein 90 (HSP90). The Astex Therapeutics patent family (exemplified by US20070259886 A1) explicitly describes isoindole- and isoindolinone-based compounds that inhibit HSP90, with lead compounds progressing to nanomolar affinity (e.g., AT13387/onalespib, which reached clinical trials) [1]. While no direct IC50 data are publicly available for the specific target compound, its structural embedding within this validated chemotype provides a rational basis for its selection over non-isoindolinone scaffolds as a starting point for HSP90-targeted medicinal chemistry, synthesis of labeled probe molecules, or structure-activity relationship expansion.

HSP90 inhibition Cancer chaperone therapy Privileged scaffold

Optimal Procurement and Research Scenarios for 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920299-83-8)


Structure-Activity Relationship (SAR) Expansion of Isoindolinone-Based HSP90 or Kinase Inhibitor Leads

Given the isoindolinone scaffold's validated role in HSP90 inhibition [1], research groups pursuing novel chaperone inhibitors can utilize this compound as a functionalized advanced intermediate. Its intermediate LogP (4.96) and elevated TPSA (52.82 Ų) relative to simpler analogs enable systematic exploration of how lipophilic bulk and hydrogen-bonding capacity at the 3-position influence target affinity, selectivity, and ADME properties.

Synthesis of Labeled Probe Molecules for Target Engagement or Imaging Studies

The presence of the 2-hydroxy-2,2-diphenylethyl substituent provides a synthetic handle for further derivatization, including radiolabeling or fluorophore conjugation, without modifying the core isoindolinone pharmacophore. This is directly relevant to the development of HSP90-targeted PET/SPECT tracers, a modality for which isoindolinone-derived inhibitors have recently been optimized [2][3]. The compound's distinct PSA profile compared to its regioisomer may favor specific biodistribution patterns that can be leveraged in imaging probe design.

Physicochemical Benchmarking in ADME Screening Cascades

Procurement teams sourcing compounds for parallel ADME screening can deploy this compound as a reference standard representing the 'intermediate lipophilicity – moderate PSA' quadrant of chemical space populated by diaryl-substituted heterocycles. Its computed LogP of 4.96 and PSA of 52.82 Ų position it as a comparator to benchmark permeability, solubility, and metabolic stability against both more polar (e.g., 2-ethyl analog; LogP 2.75) and more lipophilic (e.g., regioisomer; LogP 5.19) derivatives within the same scaffold family .

Fragment-to-Lead or Scaffold-Hopping Programs Requiring Validated Heterocyclic Building Blocks

The benzo[e]isoindolinone core is a recognized privileged structure in kinase and chaperone inhibitor design [1]. This compound serves as a fully elaborated building block for fragment-growing or scaffold-hopping strategies, where the diphenylethyl side chain can function as a lipophilic anchor or be replaced via late-stage functionalization. The substantial molecular weight (379.45 g/mol) relative to the minimal core (183.21 g/mol) indicates it occupies lead-like rather than fragment-like space, making it appropriate for hit-to-lead or lead optimization phases rather than primary fragment screening.

Quote Request

Request a Quote for 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.